molecular formula C14H12O2 B6325414 3-(5-Methyl-2-furyl)-1-phenylacrolein CAS No. 148066-36-8

3-(5-Methyl-2-furyl)-1-phenylacrolein

Cat. No.: B6325414
CAS No.: 148066-36-8
M. Wt: 212.24 g/mol
InChI Key: DLWUHLKXXCVAMJ-MDZDMXLPSA-N
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Description

3-(5-Methyl-2-furyl)-1-phenylacrolein is an organic compound belonging to the class of heteroaromatic compounds. These compounds contain an aromatic ring where a carbon atom is linked to a heteroatom . This compound is notable for its unique structure, which includes a furan ring substituted with a methyl group and a phenylacrolein moiety.

Preparation Methods

The synthesis of 3-(5-Methyl-2-furyl)-1-phenylacrolein can be achieved through various synthetic routes. One common method involves the Wittig reaction, where an aldehyde reacts with a phosphonium ylide to form an alkene . The reaction conditions typically involve refluxing the reactants in a suitable solvent, such as dimethyl sulfoxide (DMSO), followed by purification using column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-(5-Methyl-2-furyl)-1-phenylacrolein undergoes various types of chemical reactions, including:

Scientific Research Applications

3-(5-Methyl-2-furyl)-1-phenylacrolein has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(5-Methyl-2-furyl)-1-phenylacrolein exerts its effects involves interactions with molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to various biochemical effects . The specific molecular targets and pathways involved depend on the context of its application, such as its use as an antibacterial agent.

Comparison with Similar Compounds

3-(5-Methyl-2-furyl)-1-phenylacrolein can be compared with other similar compounds, such as:

Properties

IUPAC Name

(E)-3-(5-methylfuran-2-yl)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-11-7-8-13(16-11)9-10-14(15)12-5-3-2-4-6-12/h2-10H,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWUHLKXXCVAMJ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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